molecular formula C18H18N2O2 B5828940 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)butanamide

3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)butanamide

Cat. No.: B5828940
M. Wt: 294.3 g/mol
InChI Key: KAEMZPBMZIDAHK-UHFFFAOYSA-N
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Description

3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)butanamide is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Properties

IUPAC Name

3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12(2)10-17(21)19-14-8-9-16-15(11-14)20-18(22-16)13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEMZPBMZIDAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)butanamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under various reaction conditions. One common method involves the use of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux . Another approach utilizes nanocatalysts, metal catalysts, or ionic liquid catalysts to achieve the desired product with high yield and efficiency .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs scalable and eco-friendly synthetic methodologies. These methods focus on optimizing reaction conditions to achieve high yields, good atom economy, and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)butanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)butanamide stands out due to its unique structural features and diverse biological activities. Its benzoxazole core provides a versatile scaffold for functionalization, allowing for the development of compounds with tailored properties for specific applications .

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